Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine
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Overview
Description
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine is a complex chemical compound that combines the properties of several distinct molecules Formaldehyde is a simple aldehyde, hydrogen peroxide is a common oxidizing agent, prop-2-enamide is an amide, and 1,3,5-triazine-2,4,6-triamine is a heterocyclic compound known for its applications in various fields
Preparation Methods
The synthesis of formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine involves multiple steps, each requiring specific reaction conditions:
Formaldehyde: Typically produced by the catalytic oxidation of methanol.
Hydrogen Peroxide: Commonly synthesized through the anthraquinone process.
Prop-2-enamide: Prepared by the hydration of acrylonitrile.
1,3,5-Triazine-2,4,6-triamine: Synthesized by the trimerization of cyanamide or through the reaction of dicyandiamide with formaldehyde
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions:
Oxidation: Hydrogen peroxide acts as an oxidizing agent, facilitating the oxidation of formaldehyde to formic acid.
Reduction: Formaldehyde can be reduced to methanol under specific conditions.
Substitution: The amide group in prop-2-enamide can undergo nucleophilic substitution reactions.
Cyclization: 1,3,5-Triazine-2,4,6-triamine can form cyclic structures through intramolecular reactions
Common reagents include acids, bases, and catalysts such as palladium or platinum. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a disinfectant.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of resins, adhesives, and coatings
Mechanism of Action
The mechanism of action of formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine involves several molecular targets and pathways:
Formaldehyde: Reacts with nucleophilic groups in proteins and nucleic acids, leading to cross-linking and denaturation.
Hydrogen Peroxide: Generates reactive oxygen species that cause oxidative damage to cellular components.
Prop-2-enamide: Interacts with enzymes and proteins through its amide group.
1,3,5-Triazine-2,4,6-triamine: Binds to specific receptors and enzymes, modulating their activity
Comparison with Similar Compounds
Formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds:
Formaldehyde: Similar to acetaldehyde but more reactive.
Hydrogen Peroxide: Compared to other oxidizing agents like potassium permanganate.
Prop-2-enamide: Similar to acrylamide but with different reactivity.
1,3,5-Triazine-2,4,6-triamine: Compared to other triazines like cyanuric acid and melamine
These comparisons highlight the unique properties and applications of this compound.
Properties
Molecular Formula |
C7H15N7O4 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
formaldehyde;hydrogen peroxide;prop-2-enamide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C3H5NO.CH2O.H2O2/c4-1-7-2(5)9-3(6)8-1;1-2-3(4)5;2*1-2/h(H6,4,5,6,7,8,9);2H,1H2,(H2,4,5);1H2;1-2H |
InChI Key |
VLVCKLRDNPCREQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N.OO |
Related CAS |
125304-07-6 |
Origin of Product |
United States |
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